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Executive Summary
Zagotenemab (LY3303560) is a humanized monoclonal antibody developed by Eli Lilly and

Company for the potential treatment of Alzheimer's disease.[1] It represents a therapeutic

strategy targeting the pathological aggregation of the tau protein, a key hallmark of several

neurodegenerative disorders, including Alzheimer's. This document provides an in-depth

technical overview of zagotenemab's mechanism of action, supported by preclinical and

clinical data. The development of zagotenemab was discontinued in October 2021 after a

Phase 2 clinical trial failed to meet its primary endpoint.[1][2]

Molecular Target and Binding Profile
Zagotenemab is designed to target a specific pathological conformation of the tau protein.[3] It

is a humanized version of the murine monoclonal antibody MCI-1, which recognizes an early,

soluble, and pathological conformation of tau that precedes the formation of mature

neurofibrillary tangles (NFTs).[2][3]

The binding epitope of the parent antibody, MCI-1, is a discontinuous conformational epitope

formed by the interaction of the N-terminus (amino acids 7-9) and the microtubule-binding

region (amino acids 312-322) of the tau protein.[4] This specific conformation is believed to be

a critical early step in the cascade of tau pathology.
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Zagotenemab exhibits a strong preferential binding to aggregated forms of tau over

monomeric tau, a crucial feature for a therapeutic antibody aimed at mitigating tau pathology

while preserving the normal physiological functions of monomeric tau.[5] The binding affinities,

determined by surface plasmon resonance, are summarized in the table below.

Table 1: Zagotenemab Binding Affinities
Tau Species

Dissociation Constant
(KD)

Fold Specificity
(Aggregated vs. Monomer)

Aggregated Tau <220 pM[5] ~1000-fold[5]

Monomeric Tau 235 nM[5]

Proposed Mechanism of Action
The proposed mechanism of action for zagotenemab centers on the "prion-like" hypothesis of

tau pathology propagation. This hypothesis posits that pathological tau seeds are released into

the extracellular space and subsequently taken up by neighboring neurons, seeding the

aggregation of endogenous tau in a cascading fashion.

Zagotenemab is hypothesized to interrupt this cycle by:

Binding to Extracellular Aggregated Tau: The antibody is designed to bind with high affinity to

soluble, aggregated tau species in the extracellular space.

Neutralizing Tau Seeds: By binding to these pathological tau seeds, zagotenemab is

intended to neutralize their ability to be taken up by other neurons.

Inhibiting Cell-to-Cell Propagation: This neutralization is expected to block the trans-synaptic

spread of tau pathology, thereby slowing the progression of neurodegeneration.

The following diagram illustrates this proposed mechanism.
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Zagotenemab's proposed mechanism of action.

Preclinical Evidence
The preclinical development of zagotenemab was informed by studies of its parent antibody,

MCI-1, and subsequent characterization of the humanized antibody.

In Vitro Studies
Binding Specificity: As detailed in Table 1, surface plasmon resonance and ELISA assays

confirmed the high selectivity of zagotenemab for aggregated tau over monomeric tau.[2]

In Vivo Studies
Studies in transgenic mouse models of tauopathy using the parent antibody, MCI-1,

demonstrated the potential of this therapeutic approach.

Reduction of Tau Pathology: Passive immunization with MCI-1 in P301L mutant tau

transgenic mice resulted in a significant reduction in total and insoluble tau levels in the

forebrain.

Pharmacokinetics: Pharmacokinetic studies of zagotenemab in rats and monkeys

established its bioavailability and half-life.

Table 2: Preclinical Pharmacokinetics of Zagotenemab
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Species Administration Parameter Value

Rat Intravenous
CSF Concentration

(24h post-dose)
0.1% of plasma[2]

Monkey Intravenous Clearance 0.15 ml/h/kg[2]

Half-life 13 days[2]

Subcutaneous Bioavailability 79%[2]

Experimental Protocols: Preclinical Studies
Animal Models: Preclinical efficacy studies of the parent antibody, MCI-1, utilized transgenic

mice expressing the P301L mutation in the human tau gene, which develop age-dependent

tau pathology.

Antibody Administration: For passive immunization studies, antibodies (e.g., MCI-1) or saline

were administered via weekly intraperitoneal injections.

Tissue Analysis: Following the treatment period, brain tissue was harvested and analyzed for

tau pathology. This typically involved biochemical fractionation to separate soluble and

insoluble tau fractions, followed by Western blotting or ELISA to quantify tau levels.

Immunohistochemistry was also used to visualize the extent and distribution of tau

pathology.

Pharmacokinetic Analysis: To determine pharmacokinetic parameters, zagotenemab was

administered to rats and monkeys intravenously or subcutaneously. Blood and cerebrospinal

fluid (CSF) samples were collected at various time points and the concentration of

zagotenemab was measured using methods such as ELISA.

The general workflow for preclinical efficacy studies is depicted below.
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Workflow for preclinical efficacy studies of MCI-1.

Clinical Development
Zagotenemab progressed through Phase 1 and Phase 2 clinical trials. However, its

development was ultimately halted.

Phase 1 Clinical Trials
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Two Phase 1 studies were conducted to assess the safety, tolerability, and pharmacokinetics of

zagotenemab.

NCT02754830: A single ascending dose study in 110 healthy volunteers and patients with

Alzheimer's disease (mild cognitive impairment or mild-to-moderate AD).[6]

NCT03019536: A multiple ascending dose study in 24 participants with mild cognitive

impairment or mild-to-moderate Alzheimer's disease.[6]

These studies demonstrated that zagotenemab had a pharmacokinetic profile typical for a

monoclonal antibody and was generally well-tolerated at the doses tested.[7]

Table 3: Phase 1 (NCT03019536) Pharmacokinetic
Parameters in Humans

Parameter Value

Clearance ~8 mL/h[8]

Half-life ~20 days[8]

Phase 2 Clinical Trial (PERISCOPE-ALZ)
The PERISCOPE-ALZ study (NCT03518073) was a multicenter, randomized, double-blind,

placebo-controlled Phase 2 trial designed to evaluate the efficacy and safety of zagotenemab
in 285 patients with early symptomatic Alzheimer's disease.[6]

Primary Outcome: The primary endpoint was the change from baseline on the integrated

Alzheimer's Disease Rating Scale (iADRS).

Results: The trial did not meet its primary endpoint, showing no significant slowing of clinical

decline in the zagotenemab-treated groups compared to placebo.[2] Development of

zagotenemab was subsequently discontinued.[2]

Table 4: PERISCOPE-ALZ (NCT03518073) Study Design
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Participants
285 individuals with early symptomatic

Alzheimer's disease[6]

Intervention
Two different doses of zagotenemab or placebo

administered intravenously[6]

Primary Endpoint
Change from baseline on the integrated

Alzheimer's Disease Rating Scale (iADRS)[9]

Duration Expected completion in October 2021[6]

Experimental Protocols: Clinical Trials
Participant Selection: Participants in the PERISCOPE-ALZ trial were required to have a

diagnosis of early symptomatic Alzheimer's disease, confirmed by cognitive assessments

and in some cases, amyloid PET scans in earlier trials.

Drug Administration: Zagotenemab or placebo was administered via intravenous infusion at

specified doses and intervals.

Efficacy Assessments: Clinical efficacy was primarily assessed using validated cognitive and

functional scales such as the iADRS, ADAS-Cog, and ADCS-iADL.

Biomarker Analysis: A range of biomarkers were assessed, including:

Tau PET Imaging: To measure the burden and distribution of tau pathology in the brain.

Plasma Biomarkers: Measurement of total tau and phosphorylated tau (p-tau181) in

plasma samples.

Volumetric MRI: To assess changes in brain volume over time.

Neurofilament Light Chain (NfL): A marker of neurodegeneration.

Safety Monitoring: Safety was monitored through the recording of adverse events, clinical

laboratory tests, vital signs, and electrocardiograms.

The logical flow of the PERISCOPE-ALZ clinical trial is outlined below.
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Logical flow of the PERISCOPE-ALZ clinical trial.

Conclusion
Zagotenemab was a rationally designed immunotherapeutic agent targeting a pathological

conformation of the tau protein. Its mechanism of action was predicated on the neutralization of

extracellular tau seeds to inhibit the propagation of tau pathology. While preclinical studies with

the parent antibody were promising, and Phase 1 studies demonstrated an acceptable safety

and pharmacokinetic profile, the Phase 2 PERISCOPE-ALZ trial did not demonstrate clinical
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efficacy in patients with early symptomatic Alzheimer's disease. The discontinuation of

zagotenemab's development underscores the challenges in developing effective treatments

for Alzheimer's disease, particularly those targeting the complex pathology of tau. The data

generated from the zagotenemab program, however, provides valuable insights for the

continued development of tau-directed therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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